molecular formula C22H20ClN5OS B2869902 N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-27-2

N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2869902
CAS No.: 872995-27-2
M. Wt: 437.95
InChI Key: CBVJVNZMFNUMRF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a thioether linkage, a triazolo ring, a pyridazine ring, and an amide linkage. These functional groups and rings are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo and pyridazine rings suggests that this compound could have interesting electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could affect its solubility in different solvents, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has highlighted the synthesis of thienopyrimidine derivatives, showcasing pronounced antimicrobial activity. The synthesis involves the reaction of heteroaromatic o-aminonitrile with various compounds to produce [1,2,4]Triazolo[4,3-c]thieno- [3,2-e]pyrimidine derivatives, demonstrating the potential of such compounds in combating microbial infections (Bhuiyan et al., 2006).

Structural Analysis and DFT Calculations

Another study focused on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. This research provides insight into the molecular structure and interactions of such compounds, offering a foundation for understanding their biological activities and potential applications in medicinal chemistry (Sallam et al., 2021).

Green Chemistry Synthesis Approach

A green chemistry approach was utilized for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, employing thiamine hydrochloride (VB1) as a catalyst in water medium. This method highlights the environmental benefits and efficiency of synthesizing heterocyclic compounds using less harmful substances and conditions (Liu et al., 2012).

Antimicrobial and Insecticidal Assessment

Further research has expanded on the synthesis of heterocycles incorporating a thiadiazole moiety, examining their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. These studies not only underscore the antimicrobial properties of such compounds but also their potential application in agricultural pest control, showcasing the versatility of heterocyclic compounds in various scientific research applications (Fadda et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-15-6-8-16(9-7-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-17-4-2-3-5-18(17)23/h2-11H,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVJVNZMFNUMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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